1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

概要

説明

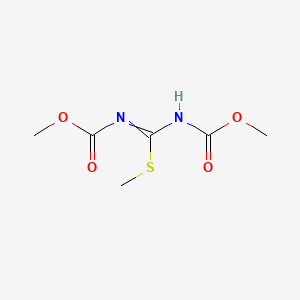

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is an organic compound with the molecular formula C6H10N2O4S and a molecular weight of 206.22 g/mol . This compound is known for its unique chemical structure, which includes a methylthio group and a methoxycarbonyl group. It is used extensively in various scientific experiments due to its distinctive properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea typically involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This intermediate is then further reacted with appropriate reagents to introduce the methoxycarbonyl and methylthio groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea has been studied for its role as an anticancer agent. Research indicates that it can inhibit the activity of key enzymes involved in cancer cell proliferation, such as PARP1 and ABL kinases. These enzymes are crucial for DNA repair mechanisms and cellular signaling pathways associated with tumor growth .

- Case Study : In vivo studies demonstrated that this compound effectively reduced tumor growth in xenograft models using ovarian cancer cell lines (OVCAR8) and mesothelioma cell lines (MSTO-211H). The compound was administered at varying doses (30 mg/kg, 60 mg/kg, and 100 mg/kg), showing a significant reduction in tumor size compared to control groups .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds:

- Hybrid Nocodazole Analogues : This compound has been employed to synthesize hybrid nocodazole analogues that demonstrate enhanced inhibition of tubulin assembly, which is crucial for developing new anticancer drugs .

- Synthesis of Other Thioureas : The compound is also used as a reagent in synthesizing other thioureas and carbamate derivatives that possess potential pharmacological properties .

Industrial Applications

While primarily recognized for its medicinal properties, this compound may also find utility in industrial applications due to its chemical stability and reactivity:

- Flame-Retardant Resins : Thiourea derivatives are known to be incorporated into flame-retardant formulations, enhancing the safety profile of various materials .

- Photocopy Paper Production : Thioureas are used as auxiliary agents in the production of light-sensitive materials, including photocopy paper .

作用機序

The mechanism by which 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the methoxycarbonyl and methylthio groups plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

Methyl carbamate: A simpler ester of carbamic acid, lacking the methoxycarbonyl and methylthio groups.

Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.

Phenyl carbamate: Contains a phenyl group, offering different chemical properties and reactivity.

Uniqueness

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is unique due to the presence of both methoxycarbonyl and methylthio groups, which confer distinct chemical and biological properties.

生物活性

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS Number: 34840-23-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 174.22 g/mol

The compound is typically presented as a white to light yellow powder with a purity exceeding 98% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has demonstrated the ability to inhibit PARP1 activity, which is crucial for DNA repair processes in cancer cells. This inhibition leads to increased DNA damage and subsequent cell death .

- It also inhibits tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .

- Synergistic Effects :

The primary mechanisms through which this compound exerts its anticancer effects include:

- Induction of double-strand DNA breaks.

- Modulation of cellular pathways associated with apoptosis.

- Alteration of microtubule dynamics affecting cell cycle progression.

In Vitro Studies

Several in vitro studies have assessed the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR8 (Ovarian) | 0.608 | Inhibition of PARP1 |

| MSTO-211H (Mesothelioma) | 0.379 | Tubulin polymerization inhibition |

| RPMI (Multiple Myeloma) | 0.540 | Induction of apoptosis |

These findings highlight the compound's potency and specificity towards different cancer types .

In Vivo Studies

Animal studies involving xenograft models have provided insights into the compound's therapeutic potential:

- Study Design : Female NOD/SCID mice were implanted with OVCAR8 cells and treated with varying doses (30 mg/kg, 60 mg/kg, 100 mg/kg).

- Results : Significant tumor growth inhibition was observed at all doses, with the highest dose showing the most substantial effect on tumor size reduction over time .

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration at a dose of 10 mg/kg, plasma concentrations of the compound were measurable, suggesting good bioavailability .

特性

CAS番号 |

34840-23-8 |

|---|---|

分子式 |

C6H10N2O4S |

分子量 |

206.22 g/mol |

IUPAC名 |

methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |

InChI |

InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |

InChIキー |

KHBXLYPOXVQKJG-UHFFFAOYSA-N |

SMILES |

COC(=O)NC(=NC(=O)OC)SC |

異性体SMILES |

COC(=O)N/C(=N/C(=O)OC)/SC |

正規SMILES |

COC(=O)NC(=NC(=O)OC)SC |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。